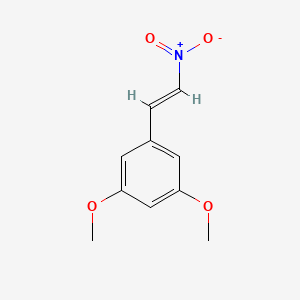

1,3-Dimethoxy-5-(2-nitrovinyl)benzene

Description

Significance of Nitrovinyl Moieties in Organic Synthesis

The nitrovinyl group is a powerful and versatile functional group in the field of organic synthesis. youtube.com Its significance stems from the strong electron-withdrawing nature of the nitro group, which profoundly influences the reactivity of the adjacent carbon-carbon double bond. This electronic feature renders the β-carbon of the vinyl group highly electrophilic, making nitrovinyl compounds excellent Michael acceptors for a wide range of nucleophiles. nih.gov This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of molecular construction.

Furthermore, the nitro group itself is a synthetic chameleon, capable of being transformed into a variety of other important functional groups. wikipedia.org For instance, the reduction of the nitro group can yield primary amines, providing a direct route to valuable β-amino alcohols or phenethylamines. wikipedia.org This transformation is particularly useful in the synthesis of pharmaceuticals and natural products. psu.edu The versatility of the nitrovinyl moiety is a key reason for its continued importance in contemporary synthetic strategies. wikipedia.org

Overview of Aromatic Compounds with Nitrovinyl Substituents

Aromatic compounds bearing a nitrovinyl substituent, often referred to as β-nitrostyrenes, constitute a broad class of organic molecules. researchgate.net The electronic properties of these compounds can be finely tuned by the presence of various substituents on the aromatic ring. nih.govmsu.edu Electron-donating groups, such as methoxy (B1213986) or methyl groups, can increase the electron density of the aromatic ring, while electron-withdrawing groups, like halogens or other nitro groups, have the opposite effect. nih.gov This modulation of the electronic environment influences the reactivity of the nitrovinyl group in subsequent chemical transformations. msu.edu

The synthesis of these compounds is most commonly achieved through the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane (B149229) or nitroethane. wikipedia.orgorganic-chemistry.org Subsequent dehydration of the resulting β-nitro alcohol intermediate readily affords the nitrovinyl benzene (B151609) derivative. wikipedia.orgorganic-chemistry.org

| Compound Name | Molecular Formula | Note |

|---|---|---|

| (2-Nitrovinyl)benzene | C₈H₇NO₂ | The parent compound of the β-nitrostyrene class, widely used as a synthetic intermediate. |

| 1,3-Dimethoxy-5-methyl-2-[(E)-2-nitrovinyl]benzene | C₁₁H₁₃NO₄ | A derivative with multiple electron-donating substituents on the aromatic ring. chemspider.com |

| (E)-1,2,3-Trimethoxy-5-(2-nitrovinyl)benzene | C₁₁H₁₃NO₅ | A highly functionalized nitrostyrene (B7858105) derivative. sigmaaldrich.com |

| 1-Nitro-3-(2-nitrovinyl)benzene | C₈H₆N₂O₄ | An example with a strongly deactivating nitro group on the aromatic ring. sigmaaldrich.com |

Contextualization of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene within Contemporary Organic Synthesis

This compound is a key synthetic intermediate whose utility is defined by the interplay of its functional groups. nih.gov The two methoxy groups at the 1 and 3 positions of the benzene ring are electron-donating, which activates the ring towards certain reactions and influences the electronic character of the nitrovinyl substituent.

The primary route to this compound is the Henry condensation of 3,5-dimethoxybenzaldehyde (B42067) with nitromethane. chegg.comyoutube.com This reaction provides a straightforward and efficient method for its preparation. Once synthesized, this compound serves as a valuable precursor for more complex molecules. A principal application is its reduction to form 2-(3,5-dimethoxyphenyl)ethanamine. This transformation from a nitrovinyl to a phenethylamine (B48288) moiety is a critical step in the synthesis of various target molecules, including analogues of biologically active compounds. The presence of the dimethoxy substitution pattern makes it a specific and sought-after building block in multi-step synthetic sequences.

| Property | Value |

|---|---|

| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene nih.gov |

| Synonyms | This compound, 3,5-Dimethoxy-β-nitrostyrene nih.gov |

| CAS Number | 56723-84-3 nih.gov |

| Molecular Formula | C₁₀H₁₁NO₄ nih.gov |

| Molecular Weight | 209.20 g/mol nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIROLLNTVLAPGP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56723-84-3 | |

| Record name | 3,5-DIMETHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dimethoxy 5 2 Nitrovinyl Benzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, the most logical and common disconnection occurs at the carbon-carbon double bond of the nitrovinyl group. amazonaws.com This disconnection points to a condensation reaction as the final bond-forming step.

The key disconnection breaks the molecule into two synthons: a (3,5-dimethoxyphenyl)methyl cation synthon and a nitromethyl anion synthon. These correspond to the practical synthetic equivalents, or reagents, 3,5-Dimethoxybenzaldehyde (B42067) and nitromethane (B149229), respectively. This strategy is characteristic of the Knoevenagel or Henry (nitroaldol) condensation reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.org The electron-withdrawing nature of the nitro group acidifies the protons on the adjacent methyl group of nitromethane, facilitating the formation of a nucleophilic carbanion that can attack the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the stable, conjugated final product.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound is contingent upon the efficient preparation of its key precursors: 3,5-Dimethoxybenzaldehyde and nitromethane.

3,5-Dimethoxybenzaldehyde is a crucial aromatic aldehyde that can be prepared via several routes. One common laboratory method begins with 3,5-dihydroxybenzoic acid. mdma.ch This multi-step synthesis involves:

Methylation: The two hydroxyl groups of 3,5-dihydroxybenzoic acid are methylated using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. This reaction converts the starting material into methyl 3,5-dimethoxybenzoate. mdma.ch

Reduction: The resulting ester is then reduced to the corresponding alcohol, 3,5-dimethoxybenzyl alcohol, using a reducing agent like lithium aluminum hydride (LiAlH₄). mdma.ch

An alternative approach involves the selective oxidation of mesitylene, which can be catalyzed by a cobalt salt in the presence of a brominated quaternary ammonium (B1175870) salt, using oxygen as the oxidant. google.com

Table 1: Comparison of Synthetic Routes to 3,5-Dimethoxybenzaldehyde

| Feature | Method 1: From 3,5-Dihydroxybenzoic Acid mdma.ch | Method 2: From Mesitylene google.com |

| Starting Material | 3,5-Dihydroxybenzoic Acid | Mesitylene |

| Key Reagents | Dimethyl sulfate, LiAlH₄, Collins reagent | Cobalt salt, Brominated quaternary ammonium salt, O₂ |

| Number of Steps | 3 | 1 |

| Reported Yield | ~80.3% (overall) | High selectivity |

| Advantages | High overall yield, well-established laboratory procedure. | Fewer steps, uses environmentally friendly oxidant (O₂). |

| Disadvantages | Multi-step process, requires strong reducing agents. | Requires specific catalytic system. |

Nitromethane is the simplest of the nitroalkanes and serves as the one-carbon building block in this synthesis. wikipedia.org While it is widely available commercially as a product of the vapor-phase nitration of propane, laboratory-scale preparations are also well-documented. wikipedia.org

A classic and instructionally valuable method involves the reaction of sodium chloroacetate (B1199739) with sodium nitrite (B80452) in an aqueous solution. wikipedia.orgprepchem.com The reaction proceeds as follows: ClCH₂COONa + NaNO₂ + H₂O → CH₃NO₂ + NaCl + NaHCO₃ wikipedia.org

The process involves heating a solution of sodium chloroacetate and sodium nitrite. prepchem.com An exothermic reaction begins around 80-85°C, leading to the distillation of a mixture of nitromethane and water. prepchem.com The nitromethane is then separated from the aqueous layer, dried, and purified by distillation to yield the final product. prepchem.com Other historical methods include the reaction of dimethyl sulfate with potassium nitrite. orgsyn.org

Table 2: Key Parameters for Laboratory Synthesis of Nitromethane

| Parameter | Value/Condition | Source |

| Starting Materials | Chloroacetic acid, Sodium hydroxide, Sodium nitrite | prepchem.com |

| Reaction Temperature | Reaction initiated by heating to 80-85°C, then proceeds exothermically. | prepchem.com |

| Purification | Separation, drying with CaCl₂, and distillation. | prepchem.com |

| Boiling Point | 100-102°C | prepchem.com |

| Yield | 35-38% | orgsyn.org |

Direct Synthesis via Condensation Reactions

The final step in forming this compound is the condensation of the two primary precursors.

The reaction between 3,5-Dimethoxybenzaldehyde and nitromethane is a classic example of a Knoevenagel condensation. wikipedia.org This reaction is a nucleophilic addition of a compound with an active methylene (B1212753) group (in this case, nitromethane) to a carbonyl group, which is then followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

The mechanism proceeds through the following key steps:

Deprotonation: A weak base, such as an amine catalyst (e.g., piperidine (B6355638) or ammonium acetate), removes a proton from nitromethane to form a resonance-stabilized nitronate anion. wikipedia.org This anion is the active nucleophile.

Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of 3,5-Dimethoxybenzaldehyde, forming a tetrahedral intermediate (a nitroaldol adduct).

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to form a β-nitro alcohol.

Dehydration: Under the reaction conditions, this alcohol readily undergoes dehydration (elimination of a water molecule). This step is often facilitated by heat and is driven by the formation of a highly conjugated system, resulting in the stable final product, this compound. wikipedia.org

To maximize the yield and purity of this compound, reaction conditions must be carefully controlled. The choice of catalyst, solvent, and temperature plays a critical role.

Catalysts: Weakly basic amines are the most common catalysts. Ammonium acetate (B1210297) is frequently used as it can act as both the base and a source of the ammonium ion to facilitate the reaction. Piperidine is another effective catalyst for this transformation. wikipedia.org In some related nitroaldol condensations, more complex catalytic systems, such as a poly(ethylene glycol)-modified copper complex, have been shown to provide high enantioselectivity, although this is less relevant for the achiral target molecule. sigmaaldrich.com

Solvents: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Glacial acetic acid is a common solvent, as it can also act as a co-catalyst and helps in the dehydration step. Other solvents like ethanol (B145695) or methanol (B129727) under reflux can also be employed.

Reaction Conditions: The reaction is typically performed by refluxing a mixture of the aldehyde, nitromethane, and catalyst in a suitable solvent. The reaction time can vary, but progress is often monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling and can be collected by filtration and purified by recrystallization.

Table 3: Optimized Protocol for Knoevenagel Condensation

| Parameter | Recommended Condition | Purpose |

| Reactant Ratio | 1:1.2 (Aldehyde:Nitromethane) | An excess of nitromethane can help drive the reaction to completion. |

| Catalyst | Ammonium Acetate or Piperidine | Acts as a weak base to generate the nucleophilic nitronate anion. wikipedia.org |

| Solvent | Glacial Acetic Acid or Ethanol | Solubilizes reactants and facilitates dehydration. |

| Temperature | Reflux | Provides the necessary activation energy for condensation and dehydration. |

| Purification | Recrystallization (e.g., from ethanol) | To obtain a high-purity final product. |

Solvent Effects and Green Chemistry Considerations in Knoevenagel Reactions

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as nitromethane. researchgate.netwikipedia.org The synthesis of this compound typically proceeds via the condensation of 3,5-dimethoxybenzaldehyde and nitromethane, catalyzed by a weak base. mdpi.com The choice of solvent and catalyst profoundly impacts reaction efficiency, yield, and environmental footprint.

Solvent Effects: The polarity of the solvent plays a critical role in the kinetics of the Knoevenagel condensation. researchgate.net Aprotic polar solvents are known to accelerate the dehydration step of the β-hydroxy intermediate, while protic polar solvents can stabilize intermediates. researchgate.netnih.gov Studies comparing various solvents have shown that aprotic polar solvents like acetonitrile (B52724) can lead to high conversion rates and selectivity in short reaction times. researchgate.netresearchgate.net In some cases, protic solvents like ethanol are chosen for their low toxicity and ability to facilitate high conversion rates. nih.gov

Green Chemistry Considerations: In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign Knoevenagel condensation protocols. These include:

Solvent-free reactions: Conducting the reaction by grinding the reactants together, sometimes with a solid-supported catalyst, eliminates the need for volatile organic solvents. tue.nltandfonline.com This approach has been shown to be scalable and can produce high yields. tue.nl

Water as a solvent: Water is an ideal green solvent, and catalyst-free Knoevenagel condensations have been successfully performed in water, although sometimes requiring elevated temperatures. rsc.org

Benign catalysts: Traditional catalysts like pyridine (B92270) and piperidine are being replaced with more environmentally friendly alternatives such as ammonium salts (e.g., ammonium bicarbonate), ionic liquids, or reusable heterogeneous catalysts. tue.nltandfonline.comorientjchem.org For example, ammonium bicarbonate can dissociate at higher temperatures to form ammonia, which acts as the catalyst. tandfonline.com

| Solvent | Catalyst | Reaction Time | Conversion/Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Amino-bifunctional framework | 5 min | 100% | nih.gov |

| Acetonitrile | Ionic liquid-supported proline | Varies | High | researchgate.net |

| Solvent-free (grinding) | Ammonium bicarbonate | Varies | Good to Excellent | tue.nltandfonline.com |

| Water | None (catalyst-free) | Varies | Variable | rsc.org |

Alternative Synthetic Routes to the Nitrovinyl Moiety

While Knoevenagel condensation is the most common method, other modern synthetic reactions can be employed to construct the nitrovinyl functional group, offering alternative pathways that may be advantageous for specific substrates or research goals.

Heck Reaction-based Approaches

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful method for forming substituted alkenes. numberanalytics.comwikipedia.org In a potential synthetic route to a nitrovinylbenzene, an aryl halide (like 1-bromo-3,5-dimethoxybenzene) could be coupled with a vinyl-nitro compound, although this is less common than the reverse. More relevantly, a denitrative Heck reaction has been developed where a nitroarene itself acts as the arylating agent. researchgate.net This reaction couples nitroarenes with alkenes using a palladium catalyst, offering a way to directly use nitroaromatic compounds as starting materials for creating C-C bonds. researchgate.net The mechanism involves the oxidative addition of the aryl-NO2 bond to a Pd(0) center. numberanalytics.com

Wittig and Horner-Wadsworth-Emmons Olefination Methods

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classic olefination methods. nih.govclockss.org The HWE reaction, which uses a phosphonate-stabilized carbanion, is particularly well-suited for synthesizing nitroalkenes. thieme-connect.comwikipedia.org A modified HWE reaction has been specifically developed for this purpose, involving the condensation of an α-nitrophosphonate with an aldehyde. thieme-connect.com This method offers a one-pot synthesis of highly substituted nitroalkenes and generally favors the formation of the (E)-isomer. thieme-connect.comwikipedia.org

The reaction proceeds by generating a phosphonate (B1237965) anion in situ with a base like potassium carbonate, which then reacts with the aldehyde (e.g., 3,5-dimethoxybenzaldehyde). thieme-connect.com This approach is effective for aromatic aldehydes, providing the corresponding conjugated nitroalkenes in moderate to excellent yields. thieme-connect.com

| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | α-Nitrophosphonate | K₂CO₃ | THF | Moderate to Excellent | thieme-connect.com |

| α,β-Unsaturated Aldehydes | α-Nitrophosphonate | K₂CO₃ | THF | Moderate to Excellent | thieme-connect.com |

| α-Branched Aliphatic Aldehydes | α-Nitrophosphonate | K₂CO₃ | THF | Low | thieme-connect.com |

Palladium-Catalyzed Coupling Reactions for Olefin Synthesis

The field of palladium-catalyzed cross-coupling has expanded to include nitroarenes as viable electrophilic partners, which was traditionally the domain of organohalides. mdpi.comnih.gov This opens new synthetic possibilities for compounds like this compound.

Suzuki-Miyaura Coupling: Recent advances have demonstrated the Suzuki-Miyaura coupling of nitroarenes with organoboron reagents. mdpi.comnih.gov Using a palladium catalyst with a specific ligand like BrettPhos, the C-NO2 bond can be activated for cross-coupling. nih.gov This allows for the synthesis of biaryls and could be adapted for vinylation reactions.

Desulfitative Coupling: A highly efficient palladium-catalyzed, copper-activated desulfitative coupling of β-nitrovinyl thioethers with boronic acids has been reported. rsc.org This method allows for the synthesis of various nitrostyrenes and demonstrates orthogonality to traditional Suzuki-Miyaura coupling. rsc.org

Addition to Alkenes: Palladium catalysis can also facilitate the addition of nitroalkanes to unactivated alkenes, providing another route to functionalized nitro compounds. chemistryviews.org

These modern coupling strategies significantly broaden the toolkit for synthesizing complex nitro-substituted aromatic compounds.

Protecting Group Strategies in the Synthesis of Substituted Nitrovinylbenzenes

When synthesizing more complex derivatives of nitrovinylbenzenes, other functional groups on the aromatic ring or side chain may require protection to prevent unwanted side reactions.

The methoxy (B1213986) groups in this compound are generally stable under the conditions for Knoevenagel, Heck, or HWE reactions. However, if the synthesis started from a precursor with hydroxyl groups (e.g., 3,5-dihydroxybenzaldehyde), these would need to be protected.

Protecting Alcohols: Hydroxyl groups are often protected as ethers. Benzyl (B1604629) ethers are common as they are stable to many reaction conditions but can be removed under mild hydrogenolysis conditions. organic-chemistry.org For substrates sensitive to acid, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions. organic-chemistry.org Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBS) chloride, are also widely used and are stable to basic conditions. youtube.com

Protecting Carbonyls: If a reaction needed to be performed elsewhere on the molecule in the presence of the aldehyde group of 3,5-dimethoxybenzaldehyde before the nitrovinyl moiety is introduced, the aldehyde could be protected as an acetal. Acetals are stable to bases and nucleophiles and are readily removed by acidic hydrolysis. youtube.com

Transformations and Chemical Reactivity of 1,3 Dimethoxy 5 2 Nitrovinyl Benzene

Reactivity of the Activated Nitrovinyl Group

The nitrovinyl moiety, -CH=CHNO₂, is a powerful electron-withdrawing group. This property renders the double bond electron-deficient, making it an excellent Michael acceptor and a reactive component in cycloaddition reactions. The β-carbon atom (adjacent to the phenyl ring) is particularly electrophilic and susceptible to attack by a diverse range of nucleophiles.

The conjugate or 1,4-addition of nucleophiles to the activated double bond of 1,3-dimethoxy-5-(2-nitrovinyl)benzene is a cornerstone of its reactivity. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, leading to the formation of a stabilized nitronate anion intermediate, which is subsequently protonated to yield the final adduct. massey.ac.nz

Carbon-based nucleophiles are frequently employed in Michael additions to nitroalkenes to construct new carbon-carbon bonds. massey.ac.nz

Enolates and Related Nucleophiles: Stabilized carbanions derived from 1,3-dicarbonyl compounds, such as β-ketoesters and Meldrum's acid, readily add to nitroalkenes like this compound. rsc.orgresearchgate.net These reactions are often catalyzed by organocatalysts, such as chiral squaramides, which can achieve high yields and enantioselectivities. rsc.org The resulting adducts are versatile intermediates; for instance, the addition of a 1,3-dicarbonyl compound to a 3-(2-nitrovinyl)indole is a key step in synthesizing derivatives bearing a 2-nitroethyl group. researchgate.net Similarly, the reaction of cyclic β-ketoesters with substituted nitrostyrenes, catalyzed by Ts-DPEN, proceeds with good diastereoselectivity to create adjacent quaternary and tertiary stereocenters. mdpi.com

Organometallic Reagents: Organolithium and Grignard reagents can also serve as nucleophiles in Michael additions to activated alkenes. nsf.gov However, their high reactivity can sometimes lead to side reactions or 1,2-addition to the nitro group. The reaction of organolithium reagents with trans-1,2-di-(2-pyridyl)ethylene, an olefinic N-heterocycle, demonstrates that stabilized anionic intermediates can be formed and subsequently trapped by various electrophiles. nsf.gov This suggests that under carefully controlled conditions, organometallic reagents could add to this compound to form a new C-C bond.

Table 1: Michael Addition with Carbon-Based Nucleophiles

| Nucleophile Type | Example Nucleophile | Catalyst/Conditions | General Product | Reference |

|---|---|---|---|---|

| Enolate (from 1,3-Dicarbonyl) | Meldrum's Acid | Chiral Squaramide | γ-Nitro Carboxylic Derivative | rsc.org |

| Enolate (from β-Ketoester) | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Ts-DPEN | Adduct with adjacent quaternary and tertiary stereocenters | mdpi.com |

| Organometallic | Organolithium Reagents | Anhydrous THF, -78 °C | Conjugate addition product | nsf.gov |

Nitrogen nucleophiles, including primary and secondary amines, readily participate in Michael additions to nitroalkenes. massey.ac.nz The addition of an amine to this compound would yield a β-amino nitroalkane derivative. These products are valuable synthetic intermediates. For example, after a Michael addition, subsequent cyclocondensation with hydrazine (B178648) can be used to form pyrazole (B372694) rings, demonstrating a pathway to complex heterocyclic structures. researchgate.net

Alcohols and thiols can add to the activated double bond of nitroalkenes under basic conditions. massey.ac.nz

Oxygen Nucleophiles: The addition of primary alcohols to carbohydrate-based exocyclic nitromethylene derivatives has been shown to proceed with good yields and high diastereoselectivity in the presence of various bases. researchgate.net Secondary alcohols react with lower yields, while phenols may not react under similar conditions. researchgate.net

Sulfur Nucleophiles: Thiols are excellent nucleophiles for conjugate addition to nitroalkenes. The addition of thiophenol to a nitroalkene in the presence of triethylamine (B128534) can produce the corresponding Michael adduct in high yield. massey.ac.nz The stereoselectivity of the protonation step can often be controlled by adjusting the reaction temperature. massey.ac.nz Organocatalytic sulfa-Michael reactions of thiols with trisubstituted nitroacrylates can proceed with very low catalyst loading to give products with excellent enantioselectivity. ysu.am

Table 2: Michael Addition with Heteroatom Nucleophiles

| Nucleophile Type | Example Nucleophile | Conditions | General Product | Reference |

|---|---|---|---|---|

| Nitrogen | Hydrazine (post-Michael addition) | Microwave activation | Pyrazole ring formation | researchgate.net |

| Oxygen | Primary Alcohols | Base (e.g., DBU) | β-Alkoxy Nitroalkane | researchgate.net |

| Sulfur | Thiophenol | Triethylamine | β-Thio Nitroalkane | massey.ac.nz |

The electron-deficient double bond of this compound allows it to act as a dipolarophile or dienophile in cycloaddition reactions, providing a route to various heterocyclic and carbocyclic systems.

[4+2] Cycloadditions (Diels-Alder Reactions): In this type of reaction, the nitroalkene acts as the dienophile, reacting with a conjugated diene. While specific examples with this compound are not prevalent, analogous reactions are known. For instance, 3,3,3-tribromo-1-nitroprop-1-ene has been shown to participate in [4+2] cycloadditions with simple aliphatic dienes. nih.gov

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This class of reaction is a significant pathway for synthesizing five-membered heterocycles. wikipedia.org The nitroalkene serves as the dipolarophile, reacting with a 1,3-dipole such as a nitrone or a nitrile oxide.

Nitrone Cycloadditions: Reactions between nitrones and nitroalkenes, such as 3,3,3-tribromo-1-nitroprop-1-ene, can proceed with high regio- and stereoselectivity to yield substituted isoxazolidines. nih.gov Theoretical studies on the reaction of nitrones with nitroethene suggest a concerted mechanism, though the presence of catalysts can alter this to a stepwise pathway. researchgate.net

Nitrile Oxide Cycloadditions: Nitrile oxides are another class of 1,3-dipoles that react with activated alkenes. uchicago.edu The reaction of a nitrile oxide with this compound would be expected to produce a substituted isoxazoline (B3343090) ring.

Table 3: Cycloaddition Reactions

| Reaction Type | Reactant | General Product | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Conjugated Diene | Substituted Cyclohexene (B86901) | nih.gov |

| [3+2] Cycloaddition | Nitrone | Substituted Isoxazolidine | nih.govresearchgate.net |

| [3+2] Cycloaddition | Nitrile Oxide | Substituted Isoxazoline | uchicago.edunih.gov |

The reduction of the nitro group is one of the most important transformations of nitro compounds, providing access to amines, which are themselves versatile functional groups. masterorganicchemistry.com This transformation is particularly significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Common methods for reducing an aliphatic nitro group, such as the one in the adducts of this compound, or the vinylic nitro group itself, include:

Catalytic Hydrogenation: This is a widely used method, employing hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. youtube.com This method is highly efficient but may also reduce other sensitive functional groups, such as alkenes or ketones, if present in the molecule. youtube.com

Metal/Acid Reduction: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for reducing nitro groups to primary amines. masterorganicchemistry.comyoutube.com This method can be more selective than catalytic hydrogenation when other reducible groups are present. youtube.com For example, an iron/HCl catalyst system will reduce a nitro group without affecting a ketone. youtube.com

The reduction of this compound would lead to the formation of 2-(3,5-dimethoxyphenyl)ethanamine, a valuable building block for more complex molecules.

Table 4: Reduction of the Nitro Group

| Reagent/Conditions | Product | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Raney Nickel (or Pd/C, PtO₂) | Amine | Can also reduce C=C and C=O bonds. | youtube.com |

| Fe, HCl | Amine | More selective; does not typically reduce ketones. | youtube.com |

| Sn, HCl | Amine | Standard method for nitro to amine conversion. | masterorganicchemistry.comyoutube.com |

| Zn, AcOH | Amine | Alternative metal/acid system. | uchicago.edu |

Compound Index

Reduction Reactions of the Nitro Group

Selective Reduction to Amino-Substituted Derivatives

The conjugated nitroalkene system in this compound is readily susceptible to reduction, providing a primary route to the corresponding amino-substituted derivatives. The most significant product of this transformation is 3,5-dimethoxyphenethylamine (B1580640), a valuable intermediate in chemical synthesis. Various reducing agents can accomplish this, reducing both the nitro group and the carbon-carbon double bond simultaneously.

Commonly employed reducing agents include powerful hydride donors like lithium aluminum hydride (LiAlH4). mdma.ch This method is known to be effective for converting phenolic nitrostyrenes to their corresponding phenethylamines. mdma.ch The reaction typically proceeds by the addition of the nitrostyrene (B7858105) to a slurry of LiAlH4 in an anhydrous ethereal solvent. mdma.ch Another effective system is sodium borohydride (B1222165) in combination with a catalyst such as copper(II) chloride, which can reduce substituted β-nitrostyrenes to phenethylamines under mild conditions. chemrxiv.orgchemrxiv.org Catalytic transfer hydrogenation also represents a viable, often milder, alternative to metal hydride reductions for converting nitroalkenes to primary amines. ursinus.edu

These reductions are generally high-yielding and provide a direct pathway to the 3,5-dimethoxyphenethylamine scaffold.

Table 1: Reagents for Selective Reduction to 3,5-Dimethoxyphenethylamine

| Reducing Agent/System | Typical Conditions | Product | Reference(s) |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether, reflux | 3,5-Dimethoxyphenethylamine | mdma.ch |

| Sodium Borohydride/Copper(II) Chloride | Isopropanol/Water, reflux | 3,5-Dimethoxyphenethylamine | chemrxiv.orgchemrxiv.org |

| Catalytic Transfer Hydrogenation | Metal catalyst (e.g., Pd/C), hydrogen donor | 3,5-Dimethoxyphenethylamine | ursinus.edu |

Reductive Cyclization Pathways

The structure of this compound is amenable to reductive cyclization reactions, which can lead to the formation of heterocyclic systems, most notably indoles. These reactions typically proceed under the influence of transition metal catalysts, often involving carbon monoxide as the terminal reductant.

Palladium-catalyzed reductive cyclizations of nitrostyrenes are a known method for indole (B1671886) synthesis. nih.gov In this process, the nitro group is reduced, and a new carbon-nitrogen bond is formed with the vinyl group, leading to ring closure. For this compound, this pathway would be expected to yield 5,7-dimethoxyindole. Various palladium catalyst systems, such as those involving palladium acetate (B1210297) with phosphine (B1218219) ligands, have been developed for this type of transformation. nih.gov The reaction conditions are generally mild, allowing for good functional group tolerance. nih.gov

This cyclization offers a strategic approach to constructing substituted indole cores from readily available nitrovinylaromatics.

Table 2: Potential Reductive Cyclization Product

| Starting Material | Reaction Type | Expected Product | Catalyst System (Example) | Reference(s) |

| This compound | Palladium-catalyzed reductive cyclization | 5,7-Dimethoxyindole | Pd(OAc)2 / Phosphine ligand / CO | nih.gov |

Hydrogenation of the Carbon-Carbon Double Bond

Selective hydrogenation of the carbon-carbon double bond in this compound, while preserving the nitro group, yields 1,3-dimethoxy-5-(2-nitroethyl)benzene. This transformation is a key step in the synthesis of certain amphetamine analogues. studfile.net This selective reduction is achievable using catalytic hydrogenation under controlled conditions.

The enantioselective reduction of β,β-disubstituted nitroalkenes has been accomplished using various catalytic systems, including iridium complexes and organocatalysts with Hantzsch esters as the hydrogen source. nih.govrsc.org These methods demonstrate that the C=C double bond can be reduced with high selectivity over the nitro group. For instance, iridium complexes with chiral spiro amino-phosphine ligands have shown high efficiency in the hydrogenation of β-aryl-β-methyl-nitroalkenes to the corresponding saturated nitroalkanes. rsc.org While this compound is a β-substituted, not β,β-disubstituted, nitroalkene, the principles of selective C=C bond hydrogenation are applicable. The reaction typically involves hydrogen gas or a hydrogen donor in the presence of a metal catalyst at controlled temperatures. youtube.comgoogle.com

Table 3: Selective Hydrogenation of the Alkene Moiety

| Reaction Type | Reagent/Catalyst (Example) | Product | Reference(s) |

| Catalytic Hydrogenation | Iridium or Rhodium complex, H2 | 1,3-Dimethoxy-5-(2-nitroethyl)benzene | rsc.orgyoutube.com |

| Transfer Hydrogenation | Organocatalyst, Hantzsch ester | 1,3-Dimethoxy-5-(2-nitroethyl)benzene | nih.gov |

Transformations Involving Radical Pathways

The nitro group of this compound can participate in radical reactions, particularly single-electron reduction to form a nitro radical anion. The electrochemical reduction of similar 2,5-dimethoxy nitrobenzene (B124822) derivatives has been studied, demonstrating the formation of a relatively stable nitro radical anion. researchgate.net This intermediate is generated by the transfer of a single electron to the nitro group. researchgate.net

The stability and subsequent reactivity of this radical anion are key to understanding its behavior. Under anaerobic conditions, this species can undergo further reduction. researchgate.net The formation of such radical intermediates is often the initial step in the biological mechanisms of action for many nitroaromatic compounds. researchgate.net While specific studies on the radical additions to the vinyl group of this compound are not detailed in the provided context, nitroalkenes are known to be effective Michael acceptors and can participate in radical conjugate additions.

Reactivity of the Dimethoxybenzene Ring System

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two electron-donating methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Reactions

The two methoxy groups are strong activating, ortho, para-directing groups. lkouniv.ac.inlibretexts.org The nitrovinyl substituent, conversely, is a deactivating, meta-directing group due to its electron-withdrawing nature. lkouniv.ac.in In cases of competing directing effects, the strongly activating groups govern the position of substitution. mnstate.edu

Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy groups. These positions are C2, C4, and C6. The C4 and C6 positions are equivalent. Substitution is strongly favored at these positions over the C2 position, which is sterically hindered by the two adjacent methoxy groups. The deactivating effect of the nitrovinyl group further disfavors substitution at the positions ortho and para to it (C4/C6 and C2). However, the powerful activating effect of the methoxy groups overcomes this, directing substitution primarily to the C4 and C6 positions.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmsu.edu Due to the high reactivity of the ring, these reactions may proceed under milder conditions than those required for benzene (B151609) itself. libretexts.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents (Example) | Major Product(s) | Reference(s) |

| Nitration | HNO3 / H2SO4 | 1,3-Dimethoxy-4-nitro-5-(2-nitrovinyl)benzene | libretexts.orgmsu.edu |

| Bromination | Br2 / FeBr3 | 4-Bromo-1,3-dimethoxy-5-(2-nitrovinyl)benzene | libretexts.orgmsu.edu |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | 1-(4,6-Dimethoxy-2-(2-nitrovinyl)phenyl)ethan-1-one | lkouniv.ac.inmsu.edu |

Functionalization at Unsubstituted Aromatic Positions

The unsubstituted positions on the aromatic ring are C2, C4, and C6. As discussed, electrophilic substitution preferentially occurs at C4 and C6. Functionalization at the more sterically hindered C2 position, located between the two methoxy groups, requires specific synthetic strategies.

One effective method for achieving regioselective functionalization at the C2 position of 1,3-disubstituted benzenes is through the use of a 2-trimethylsilyl intermediate. researchgate.net This methodology involves the initial silylation of the C2 position, followed by ipso-substitution where the trimethylsilyl (B98337) group is replaced by another functional group. This approach has been successfully used for the iodination, acetylation, and cyanation of 1,3-dimethoxybenzene, overcoming the normal directing effects of the methoxy groups. researchgate.net This strategy would allow for the introduction of a variety of substituents at the C2 position of the this compound core, providing access to 1,2,3,5-tetrasubstituted benzene derivatives.

Tandem and Cascade Reactions Involving the Compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, represent a highly efficient strategy in chemical synthesis. The unique electronic properties of this compound make it an ideal candidate for initiating such reaction sequences. The conjugated nitroalkene moiety can act as a powerful Michael acceptor, and subsequent transformations of the resulting intermediate can lead to the rapid assembly of intricate heterocyclic systems.

While specific examples of tandem and cascade reactions starting directly from this compound are not extensively documented in readily available literature, the reactivity of similar nitrostyrene derivatives provides a strong indication of its potential. For instance, cascade reactions involving nitrostyrenes have been employed in the synthesis of complex alkaloid-mimicking skeletons. These reactions often proceed through an initial Michael addition, followed by intramolecular cyclizations, condensations, or rearrangements to build polycyclic frameworks.

One can envision a hypothetical cascade involving this compound and a suitable nucleophile, such as a 1,3-dicarbonyl compound. The initial Michael addition would form a nitronate intermediate. This intermediate, under appropriate conditions, could undergo an intramolecular cyclization, such as a nitro-Mannich or aldol-type reaction, to construct a new ring system. The dimethoxy-substituted phenyl group would significantly influence the reactivity and potential for subsequent aromatic substitution or modification.

The following table outlines a hypothetical tandem reaction sequence to illustrate the potential of this compound in the synthesis of a substituted tetrahydroquinoline, a common scaffold in medicinal chemistry.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Michael Addition | This compound, N-protected aminomalonate | Adduct with a newly formed C-C bond |

| 2 | Reductive Cyclization | Catalyst (e.g., Pd/C, H₂) | Dihydroquinoline derivative |

| 3 | Aromatization | Oxidizing agent | Substituted quinoline (B57606) |

This hypothetical sequence demonstrates how the functionalities present in this compound can be strategically utilized to build molecular complexity in a step-economical fashion.

Asymmetric Transformations and Stereoselective Synthesis

The development of asymmetric methodologies to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis, particularly for the preparation of chiral drugs and bioactive molecules. This compound serves as a prochiral substrate in a variety of asymmetric transformations, most notably in stereoselective conjugate additions to the nitrovinyl group.

The electron-withdrawing nitro group strongly activates the double bond for nucleophilic attack, making the asymmetric Michael addition a primary focus of research. The use of chiral catalysts, including organocatalysts and chiral metal complexes, can effectively control the facial selectivity of the nucleophilic attack, leading to the formation of enantioenriched products.

While a broad body of research exists on the asymmetric Michael addition to nitroalkenes in general, specific and detailed studies employing this compound as the substrate are limited in published literature. However, the principles established with other nitrostyrenes are directly applicable. For example, chiral thiourea-based organocatalysts have been shown to be highly effective in promoting the enantioselective addition of various nucleophiles to nitrostyrenes through hydrogen bonding interactions that organize the transition state.

A representative example of a potential asymmetric transformation is the organocatalyzed Michael addition of a ketone to this compound. This reaction, catalyzed by a chiral primary or secondary amine (e.g., a proline derivative), would proceed through a chiral enamine intermediate, which would then attack the nitroalkene with high stereocontrol. The resulting nitroalkane product, bearing two new stereocenters, could then be further elaborated into a range of valuable chiral building blocks.

The table below summarizes key parameters for a representative, albeit generalized, asymmetric Michael addition reaction involving a nitrostyrene like this compound, based on established methodologies.

| Parameter | Details |

| Substrate | This compound |

| Nucleophile | Ketones, aldehydes, malonates, etc. |

| Catalyst Type | Chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids, thioureas) or chiral metal complexes (e.g., with Cu, Zn, Ni) |

| Stereochemical Outcome | High diastereoselectivity and enantioselectivity (often >90% ee) |

| Product | Chiral γ-nitrocarbonyl compounds or related structures |

The stereoselective reduction of the nitro group and the double bond of this compound also represents a valuable transformation. The use of chiral reducing agents or catalytic systems can afford chiral amines or alkanes, which are important intermediates in the synthesis of pharmaceuticals and natural products.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. The synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is typically achieved via a Henry condensation reaction between 3,5-dimethoxybenzaldehyde (B42067) and nitromethane (B149229). The resulting product is then rigorously characterized to confirm its structure.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule. The spectrum provides information based on chemical shift (δ), signal multiplicity (splitting pattern), and integration (number of protons). For this compound, the IUPAC name of which is 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene, the spectrum is typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃). mdpi.com

The key signals expected in the ¹H NMR spectrum are:

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet appears in the upfield region, typically around δ 3.8-3.9 ppm. This signal integrates to six protons, representing the two equivalent methoxy groups attached to the benzene (B151609) ring at positions 1 and 3.

Aromatic Protons (Ar-H): The benzene ring contains three protons. Due to the substitution pattern, two protons are chemically equivalent (at C2 and C6), and one is unique (at C4). This results in two distinct signals: a doublet (or a narrow triplet) for the two equivalent protons and a triplet for the single proton, typically observed in the δ 6.5-7.0 ppm range.

Vinylic Protons (-CH=CH-): The two protons on the nitrovinyl group are chemically distinct and coupled to each other. They appear as two doublets in the downfield region (typically δ 7.5-8.0 ppm) due to the deshielding effect of the conjugated system and the electron-withdrawing nitro group. The large coupling constant (J), usually around 13-14 Hz, is characteristic of a trans (E) configuration across the double bond.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ This table is generated based on established chemical shift principles and data from analogous compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.95 | d | ~13.6 | 1H | Ar-CH=CHNO₂ |

| ~7.55 | d | ~13.6 | 1H | Ar-CH=CHNO₂ |

| ~6.70 | d | ~2.2 | 2H | Ar-H (C2, C6) |

| ~6.55 | t | ~2.2 | 1H | Ar-H (C4) |

| ~3.85 | s | N/A | 6H | 2 x -OCH₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The expected signals for this compound are:

Methoxy Carbons (-OCH₃): A signal in the upfield region, typically around δ 55-56 ppm.

Aromatic Carbons (Ar-C): The benzene ring has four distinct types of carbon atoms. The two carbons bearing the methoxy groups (C1, C3) are equivalent and appear far downfield (δ ~161 ppm) due to the oxygen's deshielding effect. The carbon attached to the vinyl group (C5) is found around δ ~133 ppm. The unsubstituted aromatic carbons (C2, C4, C6) appear at higher field strengths, typically between δ 100-110 ppm.

Vinylic Carbons (-CH=CH-): The two carbons of the vinyl group are distinct and appear in the δ 135-140 ppm range.

Nitro Group: The nitro group itself is not observed in ¹³C NMR.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃ This table is generated based on established chemical shift principles and data from analogous compounds. A specific spectrum has been reported by W. Robien at the University of Vienna. nih.gov

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~161.5 | Ar-C (C1, C3) |

| ~139.0 | Vinylic C |

| ~137.5 | Vinylic C |

| ~133.0 | Ar-C (C5) |

| ~108.5 | Ar-C (C2, C6) |

| ~102.0 | Ar-C (C4) |

| ~55.8 | -OCH₃ |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-4 bonds). For this compound, a COSY spectrum would show a cross-peak connecting the two vinylic protons, confirming their scalar coupling. It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, connecting the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations from the vinylic protons to the aromatic carbons (C2, C5, C6) and from the aromatic protons to the methoxy carbons, thereby confirming the connectivity of the entire structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule. For this compound, the molecular formula is C₁₀H₁₁NO₄. The theoretical exact mass for this formula is 209.0688 Da. nih.gov An HRMS experiment would aim to measure an experimental mass that matches this theoretical value, thereby confirming the elemental composition.

To be analyzed by a mass spectrometer, molecules must first be ionized. The choice of ionization method can influence the resulting mass spectrum.

Electron Ionization (EI): In EI, the sample is bombarded with high-energy electrons, typically causing extensive fragmentation. The spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight, along with numerous fragment ion peaks. This fragmentation pattern can serve as a "fingerprint" for the compound and help in structural elucidation.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in little to no fragmentation. It is commonly used for HRMS analysis. Molecules are usually observed as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. mdpi.com For this compound, an ESI-HRMS spectrum would be expected to show a prominent ion at an m/z corresponding to [C₁₀H₁₁NO₄+H]⁺ (210.0761) or [C₁₀H₁₁NO₄+Na]⁺ (232.0580), confirming the molecular weight with high accuracy.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dimethoxybenzaldehyde |

| Nitromethane |

Infrared (IR) Spectroscopy Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays a series of absorption bands that correspond to the characteristic vibrational frequencies of its constituent bonds and functional groups.

The analysis of the spectrum reveals the presence of the nitro group (NO₂), the vinyl group (C=C), the aromatic benzene ring, and the methoxy groups (O-CH₃). The asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. For this compound, these bands are prominent indicators of the nitro functionality.

The carbon-carbon double bond (C=C) of the nitrovinyl group exhibits a stretching vibration in the range of 1640-1610 cm⁻¹. The aromatic C=C stretching vibrations of the benzene ring typically appear as a set of bands in the 1600-1450 cm⁻¹ region. Furthermore, the C-H stretching vibrations of the aromatic ring and the vinyl group are expected above 3000 cm⁻¹, while the C-H stretching of the methoxy groups appears just below 3000 cm⁻¹. The characteristic C-O stretching of the methoxy groups can be identified in the 1250-1000 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic & Vinyl C-H | Stretching |

| ~2980-2850 | Methoxy C-H | Stretching |

| ~1630 | Vinyl C=C | Stretching |

| ~1600, 1580, 1470 | Aromatic C=C | Ring Stretching |

| ~1520 | Nitro (NO₂) | Asymmetric Stretching |

| ~1340 | Nitro (NO₂) | Symmetric Stretching |

| ~1205, 1065 | Aryl-O-CH₃ | Asymmetric & Symmetric C-O Stretching |

| ~970 | trans-Vinyl C-H | Out-of-plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly in conjugated systems. The presence of the benzene ring, the nitro group, and the vinyl group in this compound creates an extended conjugated system, which influences its UV-Vis absorption spectrum.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions. The extended conjugation between the benzene ring, the vinyl bridge, and the nitro group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift).

The main absorption band is attributed to the π → π* transition of the entire conjugated system. The electron-donating methoxy groups on the benzene ring and the electron-withdrawing nitro group further influence the electronic distribution and the energy of the electronic transitions. This donor-acceptor character can lead to a significant charge-transfer band in the spectrum.

Table 2: UV-Vis Absorption Data for this compound

| Wavelength (λ_max) | Solvent | Electronic Transition |

| ~350-380 nm | Ethanol (B145695) | π → π* (Charge-transfer) |

| ~250-270 nm | Ethanol | π → π* (Benzenoid) |

X-ray Crystallography for Solid-State Structure Elucidation

The crystal structure would likely confirm the trans or (E)-configuration of the nitrovinyl group, which is generally the more stable isomer due to reduced steric hindrance. The planarity of the molecule is a key feature of interest. The benzene ring is inherently planar, and the nitrovinyl group also tends to be planar to maximize conjugation. The analysis would reveal the dihedral angle between the plane of the benzene ring and the plane of the nitrovinyl group.

The methoxy groups may lie in the plane of the benzene ring or be slightly twisted out of the plane. The bond lengths within the benzene ring would show some degree of alternation, reflecting the electronic influence of the methoxy and nitrovinyl substituents. The C-N bond of the nitro group and the C=C bond of the vinyl group would have lengths characteristic of their bond order, influenced by the extended conjugation.

Table 3: Hypothetical X-ray Crystallographic Data for (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~7.2 |

| c (Å) | ~16.5 |

| β (°) | ~105 |

| Volume (ų) | ~970 |

| Z | 4 |

| C=C bond length (Å) | ~1.34 |

| C-N bond length (Å) | ~1.47 |

| Dihedral angle (Benzene-Vinyl) | ~5-15° |

Note: The data in Table 3 is hypothetical and represents typical values for similar structures. Actual experimental data would be required for definitive values.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules.

The foundational step in the computational analysis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene involves the optimization of its molecular geometry. Using DFT methods, typically with a functional such as B3LYP and a suitable basis set, the lowest energy conformation of the molecule is determined. This process reveals key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions.

The electronic structure of the optimized geometry is then analyzed. This includes the distribution of electron density, which highlights the electron-rich and electron-deficient regions of the molecule. The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating methoxy (B1213986) groups (-OCH3) significantly influences this distribution, creating a polarized molecule with distinct reactive sites.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: As specific research data is unavailable, this table is a representative example of what would be generated from DFT calculations and is for illustrative purposes only.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=C (vinyl) | 1.34 Å |

| C-N (vinyl-nitro) | 1.47 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | C-C-N (vinyl) | 121° |

| O-C-C (aromatic) | 115° |

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxybenzene ring, while the LUMO is anticipated to be centered on the electron-deficient nitrovinyl moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Calculated Frontier Molecular Orbital Energies (Theoretical) (Note: This data is illustrative and not based on published research for this specific molecule.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

To quantify the reactivity of different atomic sites within the molecule, global and local reactivity descriptors derived from DFT are calculated. Global reactivity indices include chemical potential (μ), hardness (η), and electrophilicity (ω). These parameters provide a general overview of the molecule's reactivity.

Local reactivity is described by Fukui functions, which indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. These functions are instrumental in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks. For this compound, the carbon atom of the vinyl group beta to the benzene (B151609) ring is expected to be a primary site for nucleophilic attack due to the strong electron-withdrawing effect of the nitro group.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into a static, optimized structure, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can explore its conformational landscape. This is particularly relevant for the rotation around the single bonds, such as the bond connecting the vinyl group to the benzene ring and the bonds of the methoxy groups. These simulations can reveal the most stable conformations and the energy barriers between them, providing a more realistic picture of the molecule's structure in a solution or biological environment.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This allows for a detailed understanding of the reaction pathway.

For this compound, computational modeling could be used to elucidate the mechanisms of its reactions, such as its reduction to the corresponding amine or its participation in cycloaddition reactions. These studies can help in optimizing reaction conditions and predicting the formation of different products.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, theoretical calculations can provide predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These are calculated by determining the magnetic shielding of each nucleus. Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be computed. By comparing the calculated spectra with experimental data, a detailed assignment of the spectral peaks can be achieved.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups in 1,3-Dimethoxy-5-(2-nitrovinyl)benzene makes it an ideal starting material for the synthesis of a wide array of intricate organic molecules. The electron-deficient double bond is highly susceptible to nucleophilic attack, and the nitro group can be readily transformed into other functional groups, providing a gateway to molecular diversity.

Precursor to Natural Products and Their Analogues

While direct total syntheses of natural products starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in various natural compounds. The 3,5-dimethoxyphenyl moiety is a key feature in a number of biologically active natural products. The reactivity of the nitrovinyl group provides a synthetic handle to elaborate the rest of the molecular structure. For instance, the reduction of the nitro group followed by further functionalization can lead to the formation of phenethylamine (B48288) skeletons, which are central to many alkaloids.

The general reactivity of β-nitrostyrenes as precursors to phenethylamines is well-established. wikipedia.org This transformation is a key step in the synthesis of numerous psychoactive compounds, as famously detailed by Alexander Shulgin. wikipedia.org Although a specific example starting with this compound is not explicitly described, the chemical principles strongly support its potential in this area.

Building Block for Pharmaceutical Intermediates and Lead Compounds

The utility of β-nitrostyrene derivatives in medicinal chemistry is significant, and this compound serves as a valuable starting point for the generation of pharmaceutical intermediates and lead compounds. The inherent biological activities of some nitrostyrene (B7858105) derivatives, coupled with their synthetic versatility, make them attractive scaffolds for drug discovery.

For example, studies on related dimethoxy-β-nitrostyrene derivatives have demonstrated their potential as antimicrobial agents. A series of 3,4-dimethoxy-β-nitrostyrene derivatives were synthesized and showed promising antifungal activity. mdpi.com Molecular docking studies also suggested their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important target in the management of type 2 diabetes. mdpi.com These findings highlight the potential of the dimethoxynitrostyrene scaffold, including the 3,5-dimethoxy isomer, in the development of new therapeutic agents.

Synthesis of Agrochemicals and Specialized Organic Materials

The application of this compound extends to the synthesis of agrochemicals and specialized organic materials. In the agrochemical sector, derivatives of 3,5-dimethoxystilbene (B192122), which can be conceptually derived from this compound, have shown notable activity. For instance, certain 3,5-dimethoxystilbene analogs have demonstrated larvicidal activity against Aedes aegypti and inhibitory effects against the root-knot nematode Meloidogyne incognita. nih.gov Furthermore, some of these analogs exhibited strong inhibition of Colletotrichum species, which are pathogenic fungi affecting various crops. nih.gov

In the realm of materials science, the reactive nature of the nitrovinyl group allows for its incorporation into larger molecular systems with tailored properties. While specific applications of this compound in functional materials are not widely reported, the general utility of nitrostyrenes as intermediates for dyes and other functional materials is acknowledged. wikipedia.orgmdpi.com The synthesis of star-shaped molecules with a 1,3,5-triazine (B166579) core linked to various heterocyclic systems for applications in optoelectronics demonstrates the potential of complex organic building blocks in materials science. nih.gov

Scaffold for Heterocyclic Compound Synthesis

The electrophilic character of the nitrovinyl group in this compound makes it an excellent Michael acceptor, facilitating a variety of cyclization reactions to form heterocyclic compounds. This reactivity is central to its utility as a scaffold for constructing important nitrogen-containing ring systems.

Synthesis of Pyrrole (B145914) and Indole (B1671886) Derivatives

The synthesis of pyrrole and indole derivatives from β-nitrostyrenes is a well-established synthetic strategy. The Michael addition of various nucleophiles to the nitroalkene sets the stage for subsequent cyclization.

Pyrrole Derivatives: The reaction of β-fluoro-β-nitrostyrenes with pyrrole proceeds via a catalyst-free conjugate addition to form 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in high yields. mdpi.com This demonstrates the feasibility of using pyrrole as a nucleophile in reactions with activated nitroalkenes. While not specifically using the 3,5-dimethoxy substituted compound, the principle is directly applicable. Multi-component reactions involving pyrrole, arylglyoxals, and Meldrum's acid provide another route to functionalized pyrroles. Furthermore, copper-catalyzed radical reactions of trichloroethyl-NH-enamines can lead to the formation of multi-functionalized pyrroles through a 5-endo cyclization. mdpi.com

| Reactants | Product Type | Key Features |

| β-Fluoro-β-nitrostyrenes, Pyrrole | 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrroles | Catalyst-free, high yield conjugate addition. mdpi.com |

| Pyrrole, Aryl glyoxals, Meldrum's acid | Mono-substituted pyrrole derivatives | One-pot, three-component, green synthesis. |

| Trichloroethyl-NH-enamines | Multi-functionalized pyrroles | Copper-catalyzed radical 5-endo cyclization. mdpi.com |

Indole Derivatives: The reaction of indoles with β-nitrostyrenes, typically a Michael addition, is a common method for synthesizing various indole derivatives. researchgate.netresearchgate.net These reactions can be catalyzed by various reagents, including N-bromosuccinimide and HY zeolite, often under mild and solvent-free conditions. researchgate.netresearchgate.net A significant application of this chemistry is the reductive cyclization of substituted 2,β-dinitrostyrenes to form 5,6-disubstituted indoles, a key step in the synthesis of melanin-related compounds. google.comepo.org Palladium-catalyzed reductive cyclization of β-nitrostyrenes using carbon monoxide surrogates also provides an efficient route to indoles. unimi.it This method is particularly effective for β-nitrostyrenes bearing an aryl substituent in the alpha position. unimi.it The double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes, which are structurally related to nitrostyrenes, can lead to the formation of complex pyrrolo[3,2-g]indoles. nih.gov

| Reaction Type | Key Reagents/Catalysts | Product Class |

| Michael Addition | N-Bromosuccinimide | Indolyl-nitroalkanes researchgate.net |

| Michael Addition | HY Zeolite | 3-Substituted indole derivatives researchgate.net |

| Reductive Cyclization | Water-soluble dithionite (B78146) salt | 5,6-Disubstituted indoles google.comepo.org |

| Reductive Cyclization | Palladium/1,10-phenanthroline, Phenyl formate | Indoles unimi.it |

| Double Reductive Cyclization | Palladium catalyst, Carbon monoxide | Pyrrolo[3,2-g]indoles nih.gov |

Synthesis of Pyridine (B92270) and Quinoline (B57606) Derivatives

The versatile reactivity of this compound also extends to the synthesis of six-membered nitrogen heterocycles like pyridines and quinolines.

Pyridine Derivatives: The synthesis of pyridine derivatives can be achieved through various condensation and cyclization strategies. While direct synthesis from this compound is not explicitly detailed, related methodologies suggest its potential. For example, a one-pot synthesis of 3,5-diaryl pyridines has been developed through the annulation of aromatic terminal alkynes with benzamides as the nitrogen source. mdpi.com The synthesis of pyridine variants of benzoyl-phenoxy-acetamide has been achieved with high yields, demonstrating methods for constructing complex pyridines. nih.gov Nitropyridines themselves are important precursors for bioactive molecules, and their synthesis often involves multi-step sequences where a nitro-functionalized building block could be valuable. nih.gov

Quinoline Derivatives: The synthesis of quinolines from nitro-aromatic compounds is a classical and important transformation in organic chemistry. Copper-catalyzed [4+2] cycloaddition between anthranils and nitrostyrenes provides a mild route to biologically important 3-nitroquinolines. researchgate.net The synthesis of dimethoxy researchgate.netbenzothieno[2,3-c]quinolines has been reported, showcasing the construction of complex quinoline-fused systems. umich.edu Furthermore, a series of 7-amino- and 7-acetamidoquinoline-5,8-diones, which are analogs of the antitumor antibiotic lavendamycin, have been synthesized and evaluated as potential NQO1-directed antitumor agents. nih.gov The synthesis of these compounds often involves the nitration of a quinoline precursor, highlighting the importance of nitro groups in accessing functionalized quinoline systems. nih.gov

| Heterocycle | Synthetic Strategy | Key Features |

| Pyridines | Annulation of alkynes and benzamides | One-pot, transition-metal-free synthesis of 3,5-diaryl pyridines. mdpi.com |

| Quinolines | Copper-catalyzed [4+2] cycloaddition | Mild conditions for the synthesis of 3-nitroquinolines from nitrostyrenes. researchgate.net |

| Quinolines | Multi-step synthesis | Construction of complex fused systems like dimethoxy researchgate.netbenzothieno[2,3-c]quinolines. umich.edu |

| Quinolines | Synthesis of bioactive analogs | Preparation of quinolinequinone antitumor agents. nih.gov |

Synthesis of Benzofuran (B130515) and Benzopyran Analogues

The synthesis of benzofurans and benzopyrans often involves the cyclization of appropriately substituted precursors. While direct, documented syntheses of these heterocycles using this compound are not extensively reported in readily accessible literature, the known reactivity of related β-nitrostyrenes allows for the postulation of viable synthetic routes.

One potential strategy for the synthesis of benzofuran analogues involves the reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization. A more direct approach could involve a Nenitzescu-type indole synthesis, where the nitroalkene acts as the dienophile in a reaction with a suitable 1,3-dicarbonyl compound, which could potentially be adapted for benzofuran synthesis under specific conditions.

For the synthesis of benzopyran analogues, a key strategy involves the [4+2] cycloaddition (Diels-Alder) reaction. In this context, the nitrovinyl moiety can act as a dienophile. Research on related compounds has shown that nitroalkenes bearing a 3,5-dimethoxyphenyl substituent can participate effectively in such reactions. For instance, a trienamine-mediated asymmetric [4+2] cycloaddition has been reported with related nitroalkenes, affording highly functionalized cyclohexene (B86901) derivatives which are precursors to more complex structures. A similar strategy could foreseeably be employed with this compound to construct the core of a benzopyran ring system. The reaction would likely proceed via the formation of a transient diene from a suitable starting material, which would then react with the nitrovinyl group of this compound.

A plausible, though currently hypothetical, reaction scheme for the synthesis of a benzopyran analogue is presented below:

| Reactants | Catalyst/Reagents | Product | Potential Yield |

| This compound + Danishefsky's diene | Lewis Acid (e.g., ZnCl₂) | Functionalized dihydrobenzopyran derivative | Moderate to Good |

| This compound + ortho-Quinone methide precursor | Thermal or Lewis Acid | Substituted benzopyran analogue | Moderate |

This table represents a theoretical projection based on known reactivity patterns of similar compounds.

Applications in Polymer Chemistry and Material Science

The presence of a polymerizable vinyl group and the potential for electronic functionality make this compound an interesting candidate for applications in polymer and material science.

Monomer for Polymer Synthesis (e.g., Conjugated Polymers)

The vinyl group in this compound suggests its potential as a monomer for addition polymerization. Studies on the anionic polymerization of β-nitrostyrenes, including derivatives with methoxy (B1213986) substituents, have demonstrated their capability to form high molecular weight polymers. The electron-withdrawing nitro group facilitates anionic initiation. It is therefore conceivable that this compound could undergo anionic polymerization to yield a polystyrene-type polymer with pendant 3,5-dimethoxyphenyl and nitro groups.